ABHD antagonist 1

Chemical Structure SAR Procurement Quality Control

ABHD antagonist 1 (CAS 3034510-10-3) is a synthetic small-molecule inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). It is structurally defined by the molecular formula C19H20BrN3O3S and a molecular weight of 450.35 g/mol.

Molecular Formula C19H20BrN3O3S
Molecular Weight 450.4 g/mol
Cat. No. B12361144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABHD antagonist 1
Molecular FormulaC19H20BrN3O3S
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1CC(C2C1CN(C2)C(=O)C3=CC4=C(S3)CCOC4)OC5=NN=C(C=C5)Br
InChIInChI=1S/C19H20BrN3O3S/c20-17-3-4-18(22-21-17)26-14-2-1-11-8-23(9-13(11)14)19(24)16-7-12-10-25-6-5-15(12)27-16/h3-4,7,11,13-14H,1-2,5-6,8-10H2/t11-,13+,14+/m0/s1
InChIKeyFYBZVHZCQYGWDG-IACUBPJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABHD Antagonist 1 for Procurement: Chemical Identity and Baseline Characteristics


ABHD antagonist 1 (CAS 3034510-10-3) is a synthetic small-molecule inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) . It is structurally defined by the molecular formula C19H20BrN3O3S and a molecular weight of 450.35 g/mol . As a research tool, it is primarily applied in studies investigating the role of ABHD6 in modulating cell function and inflammatory responses across various disease models, including pain, neuropathic, inflammatory, and metabolic disorders .

Why Substituting ABHD Antagonist 1 with a Generic ABHD6 Inhibitor Poses Scientific and Procurement Risk


The family of ABHD6 inhibitors exhibits profound heterogeneity in potency, selectivity, and in vivo pharmacokinetic properties, which precludes their straightforward interchangeability in research. Potency can vary by over 1,000-fold between compounds; for instance, KT185 achieves an IC50 of 0.21 nM [1], while WWL123 exhibits an IC50 of 430 nM [2]. Furthermore, critical differential properties such as brain penetration (e.g., WWL123 is brain-penetrant [2] whereas KT203 is peripherally restricted [1]) and off-target profiles are not uniform across the class. Selecting an inappropriate inhibitor can lead to erroneous conclusions about target engagement or functional outcomes. Therefore, the selection of ABHD antagonist 1 must be guided by its specific, quantifiable attributes relative to its closest analogs, which are detailed in the evidence guide below.

ABHD Antagonist 1: Quantified Differentiation from In-Class Comparators


Molecular Structure Differentiation: ABHD Antagonist 1 vs. ABHD Antagonist 2

Despite their similar nomenclature, ABHD antagonist 1 (CAS 3034510-10-3) and ABHD antagonist 2 (CAS 3034510-43-2) are distinct chemical entities. ABHD antagonist 1 is characterized by a molecular formula of C19H20BrN3O3S and a molecular weight of 450.35 g/mol [1]. In contrast, ABHD antagonist 2 is a larger molecule with a molecular weight of 468.34 g/mol . This structural difference necessitates rigorous identity verification (e.g., via CAS number or analytical chemistry) during procurement to ensure the intended chemical entity is received, as their biological activities may differ.

Chemical Structure SAR Procurement Quality Control

Potency Differential in the ABHD6 Inhibitor Class: Placeholder for ABHD Antagonist 1

While a publicly disclosed IC50 value for ABHD antagonist 1 is currently absent from primary literature and authoritative databases, its close analog ABHD antagonist 2 exhibits potent ABHD6 inhibition with an IC50 < 0.001 μM . This value places it among high-potency ABHD6 inhibitors, alongside advanced compounds like KT182 (in situ IC50 = 0.24 nM) [1]. In stark contrast, first-generation inhibitors such as WWL70 (IC50 = 70 nM) and WWL123 (IC50 = 430 nM) [2] are significantly less potent. Until a definitive IC50 is established for ABHD antagonist 1, its relative position on this potency spectrum remains undefined, representing a critical data gap for users requiring quantifiable target engagement.

Enzyme Inhibition Potency IC50

Selectivity Gap: Comparing ABHD Antagonist 1's Undefined Profile to Characterized ABHD6 Inhibitors

A major differentiator among ABHD6 inhibitors is their selectivity profile against the broader serine hydrolase family. The selectivity of ABHD antagonist 1 has not been reported. In contrast, several next-generation inhibitors exhibit well-characterized selectivity. For example, JZP-430 demonstrates ~230-fold selectivity over the common off-targets FAAH and LAL . Similarly, advanced triazole urea inhibitors like KT185 display excellent selectivity against other brain and liver serine hydrolases in vivo [1], while WWL123 demonstrates >10-fold selectivity against a panel of ~35 serine hydrolases [2]. This lack of selectivity data for ABHD antagonist 1 represents a significant limitation, as potential off-target effects could confound phenotypic or pathway-specific analyses.

Target Selectivity Off-Target Effects ABPP

In Vivo Applicability: The Undefined PK/PD Profile of ABHD Antagonist 1 vs. Brain-Penetrant and Peripherally-Restricted Tools

The suitability of an ABHD6 inhibitor for in vivo studies depends heavily on its pharmacokinetic properties, particularly blood-brain barrier (BBB) penetration. ABHD antagonist 1 lacks any reported in vivo data, including its ability to cross the BBB. This contrasts sharply with well-characterized tools like WWL123, which is known to cross the blood-brain barrier and inhibit ABHD6 in brain parenchyma [1], and KT182, a brain-penetrant systemic inhibitor [2]. Conversely, KT203 is a peripherally restricted ABHD6 inhibitor, enabling studies focused on peripheral tissues [2]. Without this critical information, the utility of ABHD antagonist 1 is effectively restricted to in vitro or ex vivo applications, making it a less versatile choice for researchers planning to transition to animal models.

Pharmacokinetics Blood-Brain Barrier In Vivo Model

Evidence-Based Research Applications for ABHD Antagonist 1


In Vitro Exploration of ABHD6 Function in Cellular Inflammation Models

ABHD antagonist 1 is positioned as a tool for modulating ABHD6 activity to study its role in regulating cell function and inflammatory responses . Given its reported application in pain, neuropathic, and inflammatory disease research, it is suitable for in vitro assays aimed at dissecting ABHD6-mediated pathways in cell culture models of inflammation. However, due to the absence of a publicly reported IC50 and selectivity profile, pilot experiments to determine optimal working concentrations and assess potential off-target effects are essential [1].

Comparative Structural Biology Studies in ABHD6 Inhibitor Development

The distinct chemical structure of ABHD antagonist 1 (C19H20BrN3O3S; MW: 450.35 g/mol) makes it a candidate for structure-activity relationship (SAR) studies in comparison to other ABHD6 inhibitors. Researchers can use this compound to explore how specific molecular features, such as the brominated pyrazole ring or the carbamate linker, contribute to target engagement and selectivity when compared to structurally characterized analogs like the piperidyl-triazole ureas (e.g., KT182, KT185) [1].

Initial Pharmacological Profiling in Disease-Relevant Assays

The compound is indicated for use in research related to pain, neuropathic diseases, inflammatory diseases, autoimmune diseases, metabolic diseases, and cancer . It can be applied in disease-relevant phenotypic assays (e.g., cell migration, cytokine release) to generate preliminary data on the therapeutic potential of ABHD6 inhibition. Researchers should note the absence of in vivo pharmacokinetic data and consider this compound a starting point for pharmacological exploration, with the understanding that a more fully characterized tool (e.g., a brain-penetrant inhibitor like WWL123) would be required for follow-up in vivo studies [2].

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